molecular formula C₂₀H₂₃N₃ B1146994 trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile CAS No. 147292-25-9

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

Cat. No.: B1146994
CAS No.: 147292-25-9
M. Wt: 305.42
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Description

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: is a complex organic compound with a unique structure that includes a piperidine ring, a phenylamino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylamino Group: This step often involves a substitution reaction where an amino group is introduced to the piperidine ring.

    Addition of the Phenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylamino group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    trans-3-Methyl-4-octanolide: A compound with a similar structural motif but different functional groups.

    trans-3-Methyl-4-decanolide: Another structurally related compound with variations in the alkyl chain length.

Uniqueness

What sets trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile apart from similar compounds is its combination of a piperidine ring with phenylamino and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, also known by its CAS number 147292-25-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C20_{20}H23_{23}N3_{3}
  • Molecular Weight : 305.42 g/mol
  • Melting Point : 160-162 °C
  • Solubility : Soluble in chloroform and dichloromethane .

The presence of an asymmetric carbon atom in its structure allows for the existence of two enantiomers: trans-(+)- and trans-(-)-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, with the former exhibiting significant pharmacological activity .

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

This compound has demonstrated potent antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, similar to established antidepressants like fluoxetine and venlafaxine. This mechanism suggests its potential utility in treating major depressive disorders .

2. Analgesic Properties

This compound exhibits analgesic activity by binding to mu-opioid receptors in the brain. This action positions it as a candidate for pain management therapies, potentially offering fewer side effects compared to traditional opioids like morphine .

3. Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α). This characteristic makes it a promising candidate for treating conditions like rheumatoid arthritis .

4. Anti-cancer Activity

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. Its potential as an anti-cancer agent is being explored further in preclinical studies .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 1-(phenylmethyl)-4-piperidone and 4-aminobenzenesulfonamide.
  • Reagents : Potassium carbonate is used as a base, with dimethylformamide serving as the solvent.
  • Catalysts : Palladium on carbon is employed to facilitate the reaction.
  • Purification : The final product is purified through recrystallization, achieving high yields and purity levels exceeding 99% .

Research Findings and Case Studies

Recent studies have highlighted the compound's multifaceted biological activities:

Activity Mechanism Reference
AntidepressantInhibition of serotonin and norepinephrine reuptake
AnalgesicBinding to mu-opioid receptors
Anti-inflammatoryInhibition of IL-1β and TNF-α
Anti-cancerInduction of apoptosis in cancer cells

In vitro studies have confirmed these activities, with ongoing research aimed at elucidating the precise mechanisms involved.

Properties

IUPAC Name

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZMJZNRNLKPD-PXNSSMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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